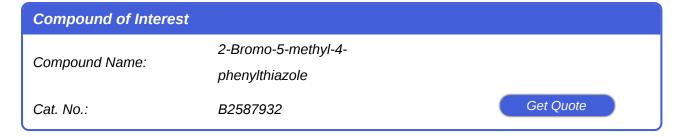


Application Notes and Protocols: Synthesis of 2-Bromo-5-methyl-4-phenylthiazole Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of **2-bromo-5-methyl-4-phenylthiazole** and its subsequent derivatization. This key intermediate serves as a versatile scaffold for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and microbiology. The protocols outlined below are based on established synthetic methodologies, including the Hantzsch thiazole synthesis, Sandmeyer bromination, and Suzuki cross-coupling reactions.

Overview and Applications

- **2-Bromo-5-methyl-4-phenylthiazole** is a key building block in medicinal chemistry. The bromine atom at the 2-position provides a reactive handle for introducing a wide range of functional groups through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including:
- Anticancer Activity: Many thiazole-containing compounds exhibit potent anticancer properties
 by targeting various signaling pathways involved in cell proliferation, apoptosis, and
 angiogenesis.[1] Mechanisms of action often involve the inhibition of key enzymes such as
 kinases (e.g., Akt) and interaction with DNA.[2][3]



Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents.[4][5]
 These compounds can disrupt microbial cell membranes, inhibit essential enzymes like DNA gyrase, or interfere with other vital cellular processes in bacteria and fungi.[6][7]

Synthesis of 2-Bromo-5-methyl-4-phenylthiazole

The synthesis of the target compound is a two-step process, beginning with the formation of the 2-aminothiazole precursor via the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the bromine atom.

Step 1: Hantzsch Synthesis of 2-Amino-5-methyl-4-phenylthiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. This reaction involves the condensation of an α -haloketone with a thioamide. In this protocol, 2-bromo-1-phenylpropan-1-one reacts with thiourea to yield the desired 2-amino-5-methyl-4-phenylthiazole.

Experimental Protocol:

- To a solution of 2-bromo-1-phenylpropan-1-one (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
- The crude product can be purified by recrystallization from ethanol to afford pure 2-amino-5-methyl-4-phenylthiazole.

Quantitative Data:



Step	Product	Starting Materials	Reagents	Solvent	Reaction Time	Yield (%)
1	2-Amino-5- methyl-4- phenylthiaz ole	2-Bromo-1- phenylprop an-1-one, Thiourea	-	Ethanol	4-6 h	85-95

Step 2: Sandmeyer Bromination of 2-Amino-5-methyl-4-phenylthiazole

The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic ring to a halide. In this step, the 2-amino group of the thiazole is diazotized and subsequently replaced by a bromine atom using a copper(I) bromide catalyst.

Experimental Protocol:

- Suspend 2-amino-5-methyl-4-phenylthiazole (1 mmol) in a mixture of hydrobromic acid (48%, 3 mL) and water (3 mL) at 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- In a separate flask, dissolve copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 2 mL) at 0-5 °C.
- Add the cold diazonium salt solution to the copper(I) bromide solution dropwise.
- Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
- Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



Purify the crude product by column chromatography on silica gel (eluent: hexane/ethylacetate) to yield 2-bromo-5-methyl-4-phenylthiazole.[8][9]

Quantitative Data:

Step	Product	Starting Material	Reagents	Solvent	Reaction Time	Yield (%)
2	2-Bromo-5- methyl-4- phenylthiaz ole	2-Amino-5- methyl-4- phenylthiaz ole	NaNO₂, HBr, CuBr	Water/HBr	2-3 h	60-75

Derivatization via Suzuki Cross-Coupling

The synthesized **2-bromo-5-methyl-4-phenylthiazole** can be readily derivatized at the 2-position using palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Experimental Protocol:

- To a degassed mixture of **2-bromo-5-methyl-4-phenylthiazole** (1 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol) in a suitable solvent system (e.g., dioxane/water 4:1, 10 mL), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
- Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and add water (20 mL).
- Extract the product with ethyl acetate (3 x 20 mL).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methyl-4-phenylthiazole derivative.[10][11][12]

Quantitative Data for Suzuki Coupling:

Derivativ e	Arylboro nic Acid	Catalyst	Base	Solvent	Reaction Time	Yield (%)
2-(4- Methoxyph enyl)-5- methyl-4- phenylthiaz ole	4- Methoxyph enylboronic acid	Pd(PPh₃)₄	K₂CO₃	Dioxane/W ater	10 h	85
5-Methyl-4- phenyl-2- (pyridin-3- yl)thiazole	Pyridin-3- ylboronic acid	Pd(PPh₃)₄	K₂CO₃	Dioxane/W ater	12 h	78
2-(3- Fluorophen yl)-5- methyl-4- phenylthiaz ole	3- Fluorophen ylboronic acid	Pd(PPh₃)₄	K₂CO₃	Dioxane/W ater	8 h	90

Visualized Workflows and Signaling Pathways Synthesis Workflow

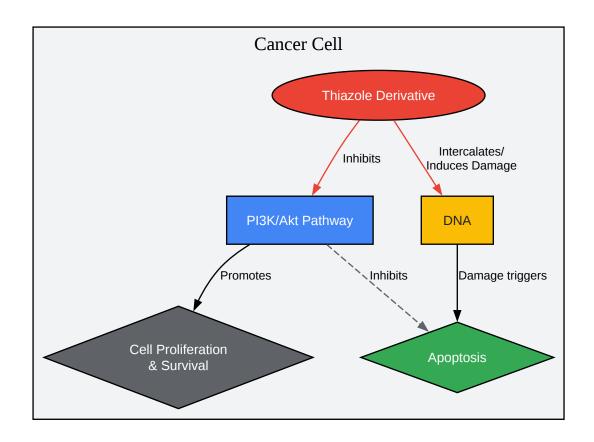




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Caption: Synthetic route to **2-bromo-5-methyl-4-phenylthiazole** and its derivatives.

Anticancer Mechanism of Action

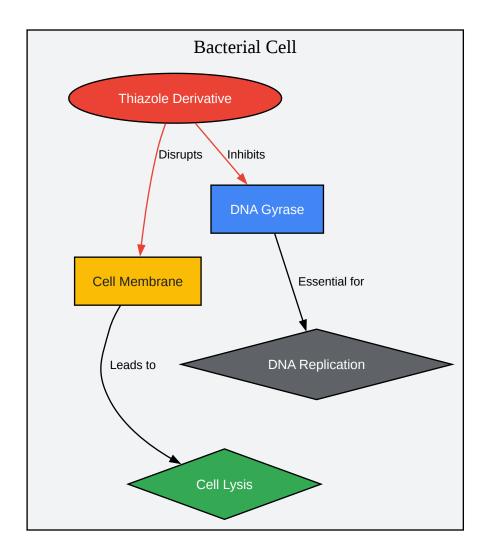


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Caption: Potential anticancer mechanisms of thiazole derivatives.

Antimicrobial Mechanism of Action





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Caption: Potential antimicrobial mechanisms of thiazole derivatives.

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